N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Stable Isotope Labeling Quantitative Bioanalysis Internal Standard

Co-eluting internal standards complicate accurate Picoxystrobin quantitation in complex matrices. This deuterium-labeled Weinreb amide (≥98 atom % D) provides a definitive +5 Da mass shift, enabling precise matrix-effect correction without altering chromatographic behavior. • +5 Da mass shift ensures unambiguous LC-MS/MS differentiation from unlabeled analyte for regulatory-compliant residue analysis • Dual utility: serves as quantitative internal standard for Picoxystrobin and as a key intermediate for deuterated HIV protease inhibitor synthesis • Supplied with documented isotopic enrichment (≥98 atom % D) for reproducible method validation and routine analysis

Molecular Formula C16H24N2O4
Molecular Weight 313.40 g/mol
Cat. No. B563715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide
SynonymsN-[(1S)-2-(Methoxymethylamino)-2-oxo-1-(phenyl-d5-methyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  tert-Butyl [(1S)-1-(benzyl-d5)-2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Molecular FormulaC16H24N2O4
Molecular Weight313.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D
InChIKeyZAHRDPIWMGLOQJ-VWPCAPSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide Overview


N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide (CAS 1217640-14-6) is a deuterium-labeled derivative of N-Boc-N-methoxy-N-methyl-L-phenylalaninamide, a Weinreb amide and protected amino acid building block . The compound contains five deuterium atoms replacing the aromatic hydrogens on the phenyl ring, resulting in a molecular formula of C₁₆H₁₉D₅N₂O₄ and a molecular weight of 313.40 g/mol, compared to 308.37 g/mol for the unlabeled analog . This stable isotope-labeled compound is primarily employed as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR, and serves as a key intermediate in the synthesis of deuterium-labeled HIV protease inhibitors .

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide: Unlabeled Analog Limitations


The non-deuterated analog, N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (CAS 87694-53-9), shares identical chemical reactivity but lacks the mass shift required for MS-based differentiation . In quantitative LC-MS or GC-MS assays, the deuterated compound provides a distinct +5 Da mass difference, enabling its use as a co-eluting internal standard to correct for matrix effects, ionization efficiency variations, and sample loss during extraction . Substitution with the unlabeled analog would result in identical retention times and overlapping mass spectra, precluding accurate quantification. Furthermore, the deuterium label allows for tracing of metabolic fate without altering the compound's biochemical interactions, a capability absent in the unlabeled form .

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide Evidence


Isotopic Enrichment for Accurate Quantitation

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is supplied with an isotopic enrichment of 98 atom % D, ensuring that ≥98% of the molecules contain the full complement of five deuterium atoms on the phenyl ring . In contrast, the unlabeled analog N-Boc-N-methoxy-N-methyl-L-phenylalaninamide (CAS 87694-53-9) contains natural abundance hydrogen (~99.985% ¹H). This high enrichment minimizes isotopic crosstalk in MS channels and ensures accurate quantification when used as an internal standard.

Stable Isotope Labeling Quantitative Bioanalysis Internal Standard

MS Mass Shift for Co-Eluting Internal Standard

The target compound exhibits a molecular weight of 313.40 g/mol due to the substitution of five aromatic hydrogens with deuterium (C₁₆H₁₉D₅N₂O₄) . The unlabeled comparator, N-Boc-N-methoxy-N-methyl-L-phenylalaninamide, has a molecular weight of 308.37 g/mol (C₁₆H₂₄N₂O₄) . This +5.03 Da mass difference provides baseline separation in mass spectrometry, allowing the deuterated compound to serve as an ideal co-eluting internal standard for correcting matrix effects and ionization variability without interference from the analyte channel .

LC-MS/MS GC-MS Internal Standard Quantitation

High Purity for Sensitive Analytical Assays

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is commercially available with a minimum purity of 98%, as specified by multiple suppliers . This purity level is comparable to the unlabeled analog, which is also supplied at ≥98% purity . The high chemical purity ensures that the deuterated compound does not introduce interfering impurities into sensitive LC-MS/MS assays, maintaining the integrity of quantitative measurements.

Analytical Chemistry Quality Control Internal Standard

Deuterium KIE for Metabolic Tracing

Deuteration of the phenyl ring in N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can alter metabolic pathways due to the deuterium kinetic isotope effect (KIE), where C-D bond cleavage is slower than C-H bond cleavage . While no direct KIE data is available for this specific compound, class-level inference from related deuterated phenylalanine derivatives indicates that aromatic deuteration can slow metabolic degradation, enhancing the compound's utility as a tracer for studying metabolic pathways and drug interactions [1]. The unlabeled analog is subject to normal metabolic rates and cannot provide this differential tracking capability.

Metabolism Pharmacokinetics Deuterium Isotope Effect

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide Applications


Picoxystrobin Quantitation by LC-MS/MS

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is the deuterium-labeled form of Picoxystrobin, a strobilurin fungicide . Its +5 Da mass shift and high isotopic enrichment (98 atom % D) make it an ideal internal standard for the quantitative analysis of Picoxystrobin residues in environmental or food samples using LC-MS/MS. The compound corrects for matrix effects and ionization suppression, enabling accurate and precise determination of fungicide concentrations as required by regulatory agencies .

Metabolic Tracing of HIV Protease Inhibitor Intermediates

As a key intermediate in the synthesis of some HIV protease inhibitors, the deuterated compound can be incorporated into the final drug molecule to create a stable isotope-labeled version . This labeled drug can then be used in preclinical and clinical studies to trace metabolic pathways, determine absolute bioavailability, and conduct mass balance studies without the use of radioactive isotopes. The deuterium label allows for differentiation from endogenous compounds and unlabeled drug in complex biological matrices using LC-MS/MS .

qNMR for Purity Assessment and Reaction Monitoring

The compound's utility extends to quantitative NMR, where it can serve as an internal standard for determining the absolute concentration of analytes in solution . The absence of interfering proton signals from the deuterated phenyl ring simplifies spectral interpretation and improves quantification accuracy. This application is particularly valuable in process chemistry for monitoring reaction yields and assessing the purity of synthesized intermediates without the need for chromatographic separation .

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